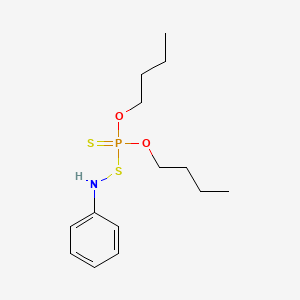
N-dibutoxyphosphinothioylsulfanylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibutoxyphosphinothioylsulfanylaniline is an organophosphorus compound that features a phosphinothioyl group bonded to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibutoxyphosphinothioylsulfanylaniline typically involves the reaction of aniline with dibutoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Purification steps such as recrystallization or chromatography are employed to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-dibutoxyphosphinothioylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Scientific Research Applications
N-dibutoxyphosphinothioylsulfanylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N-dibutoxyphosphinothioylsulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-dibutoxyphosphinothioylsulfanylaniline: Unique due to its specific phosphinothioyl group and aniline structure.
Dibutyl phthalate: Commonly used as a plasticizer but lacks the phosphinothioyl group.
N-phenylphosphinothioylsulfanylaniline: Similar structure but with different alkyl groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Properties
CAS No. |
65767-52-4 |
|---|---|
Molecular Formula |
C14H24NO2PS2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-dibutoxyphosphinothioylsulfanylaniline |
InChI |
InChI=1S/C14H24NO2PS2/c1-3-5-12-16-18(19,17-13-6-4-2)20-15-14-10-8-7-9-11-14/h7-11,15H,3-6,12-13H2,1-2H3 |
InChI Key |
SAAGQWOXTJTBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(OCCCC)SNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



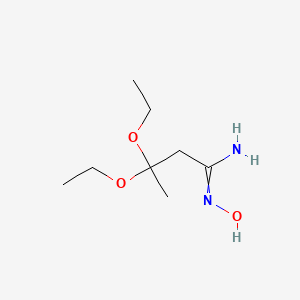
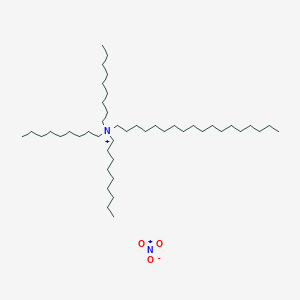

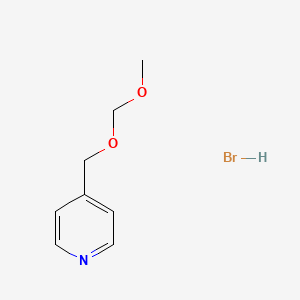
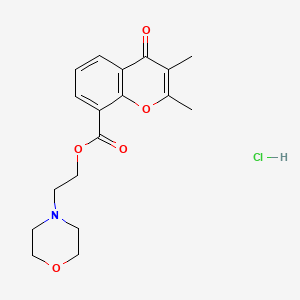
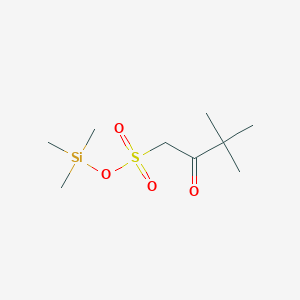
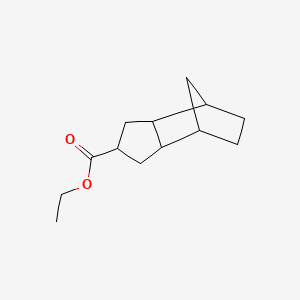
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)

![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)

![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
